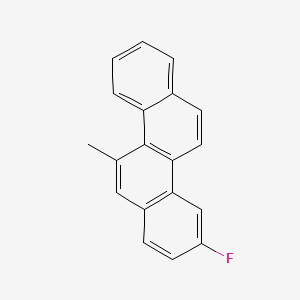

9-Fluoro-5-methylchrysene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64977-48-6 |

|---|---|

Molekularformel |

C19H13F |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

3-fluoro-11-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-10-14-6-8-15(20)11-18(14)17-9-7-13-4-2-3-5-16(13)19(12)17/h2-11H,1H3 |

InChI-Schlüssel |

AMIHJYBUKVNSFM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4C=C3 |

Kanonische SMILES |

CC1=CC2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4C=C3 |

Andere CAS-Nummern |

64977-48-6 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 9 Fluoro 5 Methylchrysene

Influence of Fluorine Substitution on Molecular Reactivity

The substitution of a hydrogen atom with fluorine in an aromatic system like chrysene (B1668918) has a multifaceted impact on its reactivity. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). While generally weaker than its inductive effect, this resonance donation can influence the regioselectivity of certain reactions.

One of the most studied aspects of reactivity for methylchrysenes is their metabolic activation to carcinogenic species. For 5-methylchrysene (B135471), metabolic oxidation to a bay-region diol epoxide is a critical step in its mechanism of carcinogenesis. Studies on fluorinated derivatives of 5-methylchrysene have shown that the position of fluorine substitution is crucial in determining the biological activity. For instance, fluorine substitution at positions 1, 3, and 12 of 5-methylchrysene was found to decrease its tumor-initiating activity, whereas substitution at positions 6, 7, 9, and 11 resulted in compounds that were as potent as 5-methylchrysene itself. This suggests that the fluorine atom at the 9-position does not significantly hinder the enzymatic oxidation processes that lead to the formation of the ultimate carcinogenic metabolite.

The following table summarizes the tumor-initiating activity of various fluorinated 5-methylchrysene derivatives, highlighting the positional dependence of the fluorine substituent's effect on this specific type of chemical reactivity.

| Compound | Tumor-Initiating Activity Relative to 5-Methylchrysene |

|---|---|

| 1-Fluoro-5-methylchrysene | Less Active |

| 3-Fluoro-5-methylchrysene | Less Active |

| 6-Fluoro-5-methylchrysene | As Potent |

| 7-Fluoro-5-methylchrysene | As Potent |

| 9-Fluoro-5-methylchrysene | As Potent |

| 11-Fluoro-5-methylchrysene | As Potent |

| 12-Fluoro-5-methylchrysene | Less Active |

Stereoelectronic Effects in Chemical Transformations

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemical and energetic course of a chemical reaction. In fluorinated organic compounds, these effects can be particularly pronounced due to the unique properties of the fluorine atom. While specific studies on the stereoelectronic effects in the chemical transformations of this compound are not extensively documented, principles derived from related systems can provide valuable insights.

One notable stereoelectronic effect involving fluorine is the "gauche effect," where a molecule preferentially adopts a gauche conformation when it would be expected to adopt an anti conformation based on sterics alone. This is often attributed to hyperconjugative interactions, such as the donation of electron density from a C-H or C-C σ orbital into an adjacent C-F σ* antibonding orbital. In the context of reaction intermediates derived from this compound, such as those formed during metabolic oxidation, the orientation of the fluorine atom could influence the conformational preferences of the resulting dihydrodiol and epoxide intermediates, thereby affecting their subsequent reactivity with biological macromolecules.

Furthermore, the "fluorine Perlin-like effect" observed in NMR spectroscopy of fluorinated six-membered rings is a manifestation of stereoelectronic interactions. nih.gov This effect, which describes the difference in one-bond C-F coupling constants for axial versus equatorial fluorine, is influenced by hyperconjugation and dipolar interactions. nih.gov While not a direct measure of reactivity, it underscores the importance of the spatial relationship between the C-F bond and other orbitals within the molecule, which can have significant consequences for the transition states of chemical reactions.

Intramolecular and Intermolecular Interactions and their Role in Reactivity

The presence of a fluorine atom in this compound can lead to specific intramolecular and intermolecular interactions that can modulate its reactivity.

Intramolecular Interactions: A potential intramolecular interaction in this compound is the formation of a weak C-H···F hydrogen bond. The hydrogen atom at the 8-position is in close proximity to the fluorine at the 9-position. This interaction, while weak, could influence the planarity of the aromatic system and the conformational preferences of the molecule. Such subtle structural changes can, in turn, affect the molecule's interaction with enzymes and other reactants.

Intermolecular Interactions: The nature of intermolecular interactions is significantly altered by the presence of fluorine. In contrast to the typical π-π stacking observed in non-fluorinated PAHs, interactions involving fluorinated aromatic rings can be more complex. Depending on the electronic nature of the interacting partner, the interaction with a fluorinated aromatic ring can be either attractive or repulsive. nih.gov

For instance, the interaction between two fluorinated aromatic rings can be repulsive due to the unfavorable interaction of the electron-deficient π-systems. Conversely, the interaction between a fluorinated aromatic ring and an electron-rich aromatic ring can be attractive, leading to a co-facial stacked geometry. rsc.org These altered stacking interactions can influence the crystal packing of this compound and its behavior in condensed phases, which could be relevant for its solid-state reactivity or its ability to intercalate into DNA.

Computational Chemistry and Theoretical Investigations of 9 Fluoro 5 Methylchrysene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for investigating the electronic structure of molecules. For a compound like 9-fluoro-5-methylchrysene, methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine its molecular geometry, electron distribution, and electrostatic potential. These calculations would provide insights into the effects of the fluorine and methyl substituents on the chrysene (B1668918) backbone.

Key parameters that would be determined from such calculations include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Electron Density Distribution: Mapping of electron-rich and electron-poor regions within the molecule, which is crucial for understanding its reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the arrangement and energies of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to Frontier Orbital Theory, which is instrumental in predicting a molecule's reactivity.

For this compound, MO analysis would reveal:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Spatial Distribution of Frontier Orbitals: The location of the HOMO and LUMO on the molecular framework indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Orbital Data for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Expected Influence of Substituents | Potential Value (eV) |

|---|---|---|

| HOMO Energy | The methyl group is expected to raise the HOMO energy, while the fluorine atom may lower it. | -5.5 to -6.0 |

| LUMO Energy | The fluorine atom is expected to lower the LUMO energy, enhancing its electrophilicity. | -1.5 to -2.0 |

| HOMO-LUMO Gap | The combined effects of the substituents would determine the final gap, influencing reactivity. | 3.5 to 4.5 |

Structure-Reactivity Relationships from Theoretical Models

Theoretical models can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) by correlating computed molecular descriptors with observed chemical or biological activity. For this compound, this would involve calculating descriptors such as:

Atomic Charges: The partial charge on each atom, which can indicate sites susceptible to electrostatic interactions.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, highlighting regions for non-covalent interactions.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, which provide a general measure of reactivity.

By comparing these calculated descriptors with those of other structurally related PAHs with known properties, it would be possible to predict the reactivity and potential biological activity of this compound. For instance, the placement of the electron-withdrawing fluorine and electron-donating methyl groups on the chrysene ring system is expected to significantly influence its metabolic activation pathways, a critical aspect of the toxicology of PAHs.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of chemical reactions, providing detailed information about reaction mechanisms, energy barriers, and the structures of transient intermediates and transition states. For this compound, such simulations could explore:

Metabolic Activation Pathways: Identifying the most likely sites of enzymatic oxidation (e.g., epoxidation) and the energetic feasibility of forming potentially carcinogenic metabolites like dihydrodiols and diol epoxides.

Electrophilic and Nucleophilic Reactions: Simulating reactions with various reagents to predict the regioselectivity and kinetic favorability of different reaction pathways.

Transition State Analysis: Characterizing the geometry and energy of transition states to understand the activation energy required for specific reactions, which is a key determinant of reaction rates.

Molecular Mechanisms of Metabolic Transformation of 9 Fluoro 5 Methylchrysene

Enzymatic Biotransformation Pathways by Cytochrome P450 Systems

The initial and rate-limiting step in the metabolism of 9-Fluoro-5-methylchrysene is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govsemanticscholar.org These enzymes introduce an oxygen atom into the chrysene (B1668918) ring system, a critical activation step that initiates a cascade of further metabolic transformations.

Several isoforms of the cytochrome P450 system are implicated in the metabolism of 5-methylchrysene (B135471), and by extension, this compound. In human liver and lung tissues, CYP1A1 and CYP1A2 have been identified as key enzymes in the ring oxidation of 5-methylchrysene. nih.gov Specifically, CYP1A1 is considered to play a major role in the metabolic activation of this compound in the lungs. nih.gov Furthermore, CYP1B1, an extrahepatic enzyme often overexpressed in tumors, is also known to metabolically activate various PAHs, including 5-methylchrysene. semanticscholar.org While CYP1A1 and CYP1A2 are central to ring oxidation, CYP3A4 has been shown to be primarily responsible for the hydroxylation of the methyl group, although this is a minor pathway for 5-methylchrysene. nih.gov

| CYP Isoform | Primary Role | Tissue Expression |

|---|---|---|

| CYP1A1 | Ring oxidation, metabolic activation | Lung, extrahepatic tissues |

| CYP1A2 | Ring oxidation | Liver |

| CYP1B1 | Metabolic activation of PAHs | Extrahepatic tissues, tumors |

| CYP3A4 | Methyl hydroxylation (minor pathway) | Liver |

The enzymatic action of cytochrome P450 on the aromatic rings of this compound leads to the formation of reactive epoxide intermediates. These epoxides are subsequently hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols. nih.gov For 5-methylchrysene, the primary sites of this metabolic activity are the 1,2- and 7,8-positions, leading to the formation of 5-methylchrysene-1,2-dihydrodiol and 5-methylchrysene-7,8-dihydrodiol. nih.govnih.gov Of these, the 1,2-dihydrodiol is considered the major proximate carcinogen. nih.govnih.gov

These dihydrodiols can undergo a second round of oxidation by CYP enzymes to form highly reactive dihydrodiol epoxides. researchgate.netnih.gov The formation of a bay-region dihydrodiol epoxide, specifically trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, is considered the ultimate carcinogenic metabolite of 5-methylchrysene. nih.gov The fluorine atom at the 9-position in this compound does not inhibit the formation of these critical dihydrodiol and dihydrodiol epoxide metabolites. scispace.com

In addition to the formation of dihydrodiols, cytochrome P450 enzymes can also catalyze the direct hydroxylation of the aromatic ring, leading to the formation of various phenolic metabolites. For 5-methylchrysene, identified phenolic metabolites include 1-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, and 9-hydroxy-5-methylchrysene. nih.gov Another hydroxylation pathway involves the methyl group, producing 5-hydroxymethylchrysene (B1213983), a reaction primarily catalyzed by CYP3A4. nih.govnih.gov This metabolite can also undergo further metabolic activation. nih.gov

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| 5-methylchrysene-1,2-dihydrodiol | Epoxidation followed by hydration | Major proximate carcinogen |

| 5-methylchrysene-7,8-dihydrodiol | Epoxidation followed by hydration | Minor proximate carcinogen |

| trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | Epoxidation of dihydrodiol | Ultimate carcinogenic metabolite |

| 1-hydroxy-5-methylchrysene | Aromatic hydroxylation | Phenolic metabolite |

| 7-hydroxy-5-methylchrysene | Aromatic hydroxylation | Phenolic metabolite |

| 9-hydroxy-5-methylchrysene | Aromatic hydroxylation | Phenolic metabolite |

| 5-hydroxymethylchrysene | Methyl hydroxylation | Metabolite with tumorigenic potential |

The enzymatic reactions involved in the metabolism of 5-methylchrysene exhibit a high degree of stereoselectivity. The formation of the proximate carcinogenic 1,2-diol and the 7,8-diol occurs with a preference for the R,R enantiomers. nih.gov This stereochemical preference is significant as the biological activity of the resulting dihydrodiol epoxides is highly dependent on their stereochemistry.

Phase II Conjugation Pathways

Following the Phase I metabolic transformations mediated by cytochrome P450 enzymes, the resulting metabolites, which now possess hydroxyl groups, can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the metabolites, which generally increases their water solubility and facilitates their excretion from the body.

Glucuronidation is a major Phase II detoxification pathway for a wide range of compounds, including the metabolites of PAHs. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of the dihydrodiol and phenolic metabolites of this compound. The resulting glucuronide conjugates are more polar and readily excreted in the bile and urine. While specific studies on the glucuronidation of this compound metabolites are not available, this is a well-established pathway for the elimination of hydroxylated PAHs.

Sulfate Conjugation Processes

Sulfate conjugation is a crucial Phase II metabolic reaction that facilitates the detoxification and excretion of xenobiotics by increasing their water solubility. This process involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

In the context of this compound, metabolism would first involve Phase I oxidation, catalyzed by cytochrome P450 enzymes, to introduce hydroxyl groups onto the aromatic structure, forming phenols and catechols. These hydroxylated metabolites are the primary substrates for sulfation.

Recent studies on the parent compound, 5-methylchrysene (5-MC), have provided direct evidence for this pathway. In human hepatoma (HepG2) cells, novel O-monosulfonated-5-MC-catechol isomers were identified as major metabolites. The formation of these conjugates is catalyzed by SULT isozymes, such as SULT1A1, which detoxify reactive ortho-quinone precursors. The process involves the enzymatic synthesis of a sulfate ester, where the sulfonate group from PAPS is transferred to one of the hydroxyl groups of the catechol metabolite. This conjugation results in a highly water-soluble and readily excretable compound. Given these findings, a similar sulfation pathway is anticipated for the hydroxylated metabolites of this compound.

Glutathione Conjugation Mechanisms

Glutathione (GSH) conjugation is another major Phase II detoxification pathway that protects cells from reactive electrophilic compounds. The reaction involves the covalent bonding of the nucleophilic thiol group of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) to an electrophilic center on a substrate. This process is typically catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs).

For PAHs like this compound, the primary substrates for GSH conjugation are reactive intermediates generated during Phase I metabolism, most notably epoxides. The "diol-epoxide" pathway is a well-established route for PAH activation, where an initial epoxidation is followed by hydrolysis to a dihydrodiol, and then a second epoxidation creates a highly reactive diol-epoxide.

This electrophilic diol-epoxide can be intercepted by glutathione. The sulfur atom of GSH acts as a strong nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to the ring opening and the formation of a stable, water-soluble GSH conjugate. This conjugation effectively neutralizes the reactive electrophile, preventing it from binding to cellular macromolecules like DNA and initiating carcinogenesis. While some compounds can be bioactivated through GSH conjugation, its primary role in PAH metabolism is detoxification. The resulting conjugate can be further processed through the mercapturic acid pathway for final excretion from the body.

Influence of Fluorine Substitution on Metabolic Site Selectivity

The position of a fluorine substituent on the chrysene ring system has a profound effect on the molecule's metabolic fate by altering the sites of enzymatic attack. Fluorine is a small, highly electronegative atom that can block metabolic oxidation at the carbon to which it is attached and often at adjacent positions. This steric and electronic hindrance redirects the metabolic enzymes, primarily cytochrome P450s, to other available sites on the molecule.

Studies comparing various fluorinated derivatives of 5-methylchrysene have illuminated this principle. For instance, fluorine substitution at the 1- or 3-position significantly inhibits the formation of the 1,2-dihydrodiol, a key proximate carcinogen of 5-methylchrysene. This blockage of a critical activation pathway leads to a marked decrease in the tumorigenic activity of 1-fluoro-5-methylchrysene and 3-fluoro-5-methylchrysene.

Conversely, when fluorine is placed at positions not directly involved in this primary activation pathway, such as positions 7, 9, or 11, the tumorigenic activity is comparable to that of the parent 5-methylchrysene. Specifically for this compound, its tumor-initiating activity on mouse skin was found to be as potent as 5-methylchrysene itself. This indicates that the fluorine atom at the 9-position does not block the critical metabolic activation steps that occur on the angular ring containing the methyl group (the 1,2,3,4-ring). In vitro metabolism studies confirmed that fluorine substitution generally inhibits oxidation at the position of attachment and neighboring positions, thereby altering the profile of metabolites formed.

Comparative Metabolic Studies with Related Polycyclic Aromatic Hydrocarbons

Comparing the metabolism of this compound to its parent compound and other related PAHs provides valuable insights into its biological activity. The primary metabolic activation pathway for the potent carcinogen 5-methylchrysene involves the formation of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), which is then converted to a bay-region diol-epoxide.

In vitro metabolism studies using rat liver homogenates have directly compared the metabolite profiles of 5-methylchrysene and its fluorinated analogues, including this compound. The results show that the placement of the fluorine atom dictates which metabolic pathways are inhibited or favored.

| Compound | Relative % of 1,2-dihydrodiol | Relative % of 7,8-dihydrodiol | Relative % of Chrysenols |

| 5-Methylchrysene (5-MeC) | 100 | 100 | 100 |

| 1-Fluoro-5-MeC | 25 | 110 | 150 |

| 3-Fluoro-5-MeC | 25 | 110 | 120 |

| 7-Fluoro-5-MeC | 100 | 25 | 25 |

| 9-Fluoro-5-MeC | 100 | 100 | 100 |

| 12-Fluoro-5-MeC | 50 | 100 | 100 |

This table presents a summary of the relative amounts of key metabolites formed from the in vitro metabolism of 5-methylchrysene and its fluorinated derivatives by liver homogenates from Aroclor 1254-treated rats. The data for the parent compound, 5-MeC, is set to 100% for baseline comparison. Data is adapted from research findings.

As shown in the table, the metabolism of this compound yields relative amounts of the 1,2-dihydrodiol, 7,8-dihydrodiol, and chrysenols that are identical to the parent compound, 5-methylchrysene. This contrasts sharply with other isomers like 1-Fluoro-5-MeC and 3-Fluoro-5-MeC, where the formation of the critical 1,2-dihydrodiol is reduced by 75%.

Mechanistic Studies of Dna Adduct Formation by 9 Fluoro 5 Methylchrysene Metabolites

Covalent Binding to Deoxyribonucleic Acid

There is a lack of specific studies detailing the covalent binding of 9-Fluoro-5-methylchrysene metabolites to DNA. For the parent compound, 5-methylchrysene (B135471), it is well-established that its metabolites, particularly diol epoxides, form covalent bonds with DNA, a critical step in the initiation of carcinogenesis. This binding typically occurs after metabolic activation of the parent hydrocarbon. However, analogous studies demonstrating and quantifying the extent of covalent binding for this compound could not be located.

Identification of Adduct Structures and Linkage Sites (e.g., N2 of Deoxyguanosine)

Detailed structural identification of DNA adducts formed from this compound is not available in the reviewed literature. Research on 5-methylchrysene has successfully identified that its diol epoxide metabolites primarily form adducts at the exocyclic amino group (N²) of deoxyguanosine. nih.govsigmaaldrich.com Similar adducts with deoxyadenosine (B7792050) have also been characterized. sigmaaldrich.com These structures are typically elucidated using techniques like high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.gov Without experimental data for the 9-fluoro derivative, the specific linkage sites and the chemical structure of its adducts remain unknown.

Role of Specific Metabolites in Adduct Formation (e.g., Diol-Epoxides)

The metabolic activation of 5-methylchrysene to highly reactive diol epoxides is a crucial prerequisite for its DNA binding and carcinogenic activity. nih.govnih.gov This pathway involves the formation of bay-region dihydrodiol epoxides, such as trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), which are considered the ultimate carcinogenic metabolites. nih.govnih.gov While it can be hypothesized that this compound undergoes a similar metabolic activation process, there are no specific studies that confirm the formation of its corresponding diol epoxides or their definitive role in DNA adduct formation. The influence of the fluorine atom at the 9-position on the metabolic pathway and the reactivity of any potential diol epoxide metabolites has not been documented.

Stereochemical Aspects of DNA Adduct Formation

Stereochemistry plays a vital role in the biological activity of PAH diol epoxides and the conformation of the resulting DNA adducts. For other PAHs, different stereoisomers (enantiomers) of the diol epoxides exhibit varying tumorigenic potential, which is linked to the specific three-dimensional structure of the DNA adducts they form. However, no research is available that explores the stereochemical aspects of DNA adduct formation by metabolites of this compound.

Adduct Formation at Specific Genomic Regions

The distribution of DNA adducts within the genome is often non-random, with certain sequences or regions being more susceptible to modification. This sequence selectivity can have significant implications for mutagenesis and the targeting of specific genes. Studies on this topic for this compound are absent from the scientific literature, leaving the question of its potential for targeted DNA damage in specific genomic regions unanswered.

Spectroscopic Characterization Methodologies for 9 Fluoro 5 Methylchrysene and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 9-Fluoro-5-methylchrysene and its metabolites. By mapping the chemical environments of magnetically active nuclei such as ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the molecular skeleton, connectivity, and stereochemistry.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would display a complex pattern of doublets and multiplets, with chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The fluorine atom would induce through-bond J-coupling with nearby protons, leading to characteristic splitting patterns that are invaluable for assigning specific proton resonances. The methyl protons would appear as a sharp singlet in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum would show distinct signals for each of the 19 carbon atoms. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond ¹³C-¹⁹F coupling constant, serving as a key diagnostic marker for the position of fluorination. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations over two and three bonds.

When analyzing metabolites, such as hydroxylated or dihydrodiol derivatives, NMR is essential for determining the exact site of metabolic modification. The introduction of a hydroxyl group or a dihydrodiol moiety dramatically alters the chemical shifts and coupling patterns of adjacent protons and carbons, allowing for precise structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.5 - 8.8 | Doublets, Triplets, Multiplets (with H-F coupling) |

| ¹H | Methyl Protons (-CH₃) | ~2.8 | Singlet |

| ¹³C | Aromatic Carbons (Ar-C) | 120 - 135 | - |

| ¹³C | Aromatic Carbons (quaternary) | 127 - 135 | - |

| ¹³C | Carbon attached to Fluorine (C-F) | >150 | Large ¹JCF coupling |

| ¹³C | Methyl Carbon (-CH₃) | ~20 | - |

Note: Predicted values are based on data for related methylchrysene compounds. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula, C₁₉H₁₃F.

In electron ionization (EI) mass spectrometry, this compound would be expected to show a prominent molecular ion (M⁺) peak due to the stability of the aromatic chrysene (B1668918) ring system. The fragmentation pattern would provide structural information. Common fragmentation pathways for polycyclic aromatic hydrocarbons (PAHs) include the loss of hydrogen atoms or small neutral molecules like acetylene (B1199291) (C₂H₂). libretexts.orglibretexts.orgchemguide.co.uk The presence of the methyl group might lead to the loss of a methyl radical (•CH₃) or rearrangement followed by the loss of other fragments.

For the analysis of metabolites, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS). This approach is particularly effective for identifying hydroxylated, sulfated, or glucuronidated metabolites. nih.govnih.gov For instance, a hydroxylated metabolite would exhibit a molecular ion 16 mass units higher than the parent compound. MS/MS analysis of this metabolite ion would reveal characteristic losses, such as the loss of water (H₂O) or carbon monoxide (CO), helping to pinpoint the nature and location of the metabolic modification. nih.govresearchgate.net

Table 2: Expected Mass Spectrometric Data for this compound and a Potential Metabolite

| Compound | Formula | Exact Mass [M] | Ionization Mode | Expected Key Ions |

|---|---|---|---|---|

| This compound | C₁₉H₁₃F | 260.0998 | EI | m/z 260 (M⁺), fragments from loss of H, CH₃ |

| Hydroxy-9-fluoro-5-methylchrysene | C₁₉H₁₃FO | 276.0947 | ESI | m/z 277 [M+H]⁺ or 275 [M-H]⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Characterization

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its aromatic system and degree of conjugation. aidic.it PAHs like chrysene possess extended π-electron systems, which give rise to characteristic and intense absorption bands in the UV-Vis region. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to be similar to that of the parent chrysene molecule, characterized by several absorption bands corresponding to π-π* transitions. According to Clar's theory for PAHs, these bands are often labeled as α, p, and β bands, each having a distinct shape and intensity. The introduction of the methyl and fluoro substituents is expected to cause minor shifts in the positions of these absorption maxima (λmax). beilstein-journals.org Fluorination can cause a slight red shift in the absorption bands of phenacenes. beilstein-journals.org Studies on other chrysene derivatives show that substitution can lead to bathochromic (red) shifts in the absorption maxima. rsc.org This technique is particularly useful for quantifying the concentration of the compound in solutions and can be used as a detection method in high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Analysis of metabolites via UV-Vis spectroscopy can indicate alterations to the aromatic system. For example, the formation of a dihydrodiol metabolite disrupts the aromaticity of one of the rings, leading to significant changes in the UV-Vis spectrum compared to the fully aromatic parent compound. scispace.com

Table 3: Typical UV-Vis Absorption Maxima for Chrysene and Related Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Chrysene | Not specified | ~325 |

| Substituted Chrysenes (Type A) | Solution | 337 - 340 |

| Substituted Chrysenes (Type B, with amine) | Solution | 361 - 395 |

Data sourced from studies on various chrysene derivatives. rsc.orgresearchgate.net

Fluorescence Spectroscopy for Detection and Mechanistic Probing

Many PAHs are highly fluorescent, a property that makes fluorescence spectroscopy an exceptionally sensitive technique for their detection and quantification, often at trace levels. shimadzu-webapp.eudisen-sensor.com 5-Methylchrysene (B135471) is known to exhibit a brilliant bluish-violet fluorescence under UV light. wikipedia.org It is expected that this compound will also be strongly fluorescent.

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting emission spectrum is characteristic of the compound's electronic structure. This technique is widely used as a detection method coupled with HPLC for the analysis of PAHs and their metabolites in complex environmental and biological samples. nih.gov The high sensitivity allows for the detection of minute quantities of metabolites, which is crucial for studying metabolic pathways. ulpgc.esnih.gov The fluorescence properties of chrysene derivatives can be tuned by substitution, with some derivatives showing strong blue emission. nih.gov

Synchronous Fluorescence Spectroscopy Applications

Synchronous fluorescence spectroscopy (SFS) is an advanced fluorescence technique that simplifies complex spectra and enhances selectivity. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in narrowed emission bands and reduces spectral overlap, making it particularly useful for analyzing complex mixtures of PAHs without prior separation. ut.ac.irut.ac.ir

By optimizing the Δλ value, it is possible to selectively detect specific PAHs or classes of PAHs within a mixture. SFS can be a rapid and effective screening tool for detecting this compound and its various fluorescent metabolites in biological extracts, providing a spectral fingerprint for the mixture of compounds present. ulpgc.es

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display a series of absorption bands characteristic of its structure.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. lumenlearning.com

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹. nih.govaanda.org

C=C stretching: Aromatic ring stretching vibrations are found in the 1600-1400 cm⁻¹ region. lumenlearning.com

C-H bending: Out-of-plane (oop) bending vibrations for the aromatic hydrogens occur in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected, typically in the 1300-1000 cm⁻¹ range.

For metabolites, IR spectroscopy can readily identify the introduction of new functional groups. For example, a hydroxylated metabolite would show a characteristic broad O-H stretching band in the 3600-3200 cm⁻¹ region. libretexts.orglibretexts.org The formation of a quinone metabolite would be indicated by a strong C=O stretching absorption around 1650-1690 cm⁻¹.

Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1300 - 1000 | Strong |

| C-H Bend (oop) | Aromatic | 900 - 675 | Strong |

Note: Wavenumber ranges are based on general data for substituted PAHs. lumenlearning.comnih.govacs.org

Advanced Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs like 9-Fluoro-5-methylchrysene due to its high resolution and sensitivity. Method development is a critical process that involves optimizing various parameters to achieve the desired separation and detection of the target analyte. A systematic approach to method development ensures robustness and reliability of the analytical results.

Reversed-Phase and Normal-Phase Chromatographic Separations

The choice between reversed-phase and normal-phase chromatography is a fundamental step in HPLC method development. This decision is primarily based on the polarity of the analyte and the sample matrix.

Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC for the analysis of PAHs. In RPC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. For this compound, which is a nonpolar compound, RPC is the preferred method. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of PAHs with varying hydrophobicities.

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (such as silica or alumina) is used with a nonpolar mobile phase (e.g., hexane or heptane). While less common for environmental PAH analysis, NPC can be advantageous for specific applications, such as the separation of isomers or when dealing with very nonpolar sample extracts. The choice of solvent system in NPC is critical for achieving the desired selectivity.

The selection between these two modes depends on the specific research objectives and the complexity of the sample. For routine analysis of this compound in environmental samples, reversed-phase HPLC is generally the more suitable and widely adopted approach.

Coupling with Fluorescence Detection (HPLC-FLD)

Fluorescence detection is a highly sensitive and selective technique for the detection of many PAHs, including this compound. Many PAHs are naturally fluorescent, and this property can be exploited for their detection at very low concentrations.

An HPLC-FLD method involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. The selection of the optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interferences. For a comprehensive PAH analysis, a programmable fluorescence detector that can change the excitation and emission wavelengths during the chromatographic run is often used. This allows for the optimal detection of each PAH as it elutes from the column.

Coupling with Mass Spectrometry (HPLC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (MS/MS) provides the highest level of selectivity and confirmatory analysis. This technique is particularly valuable when dealing with complex matrices where co-eluting interferences can be a problem for other detectors.

In HPLC-MS/MS, the analyte is first separated by HPLC and then ionized. The resulting molecular ion is then isolated and fragmented, and the characteristic fragment ions are detected. This process of selected reaction monitoring (SRM) is highly specific to the target analyte. The development of an HPLC-MS/MS method for this compound would involve optimizing the ionization source parameters and identifying the most abundant and stable precursor and product ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra.

Selected Ion Monitoring (SIM) and Time-of-Flight (TOF-MS) Approaches

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. This significantly increases the sensitivity and reduces the chemical noise from the matrix. For this compound, the molecular ion would be a primary target for SIM analysis.

Time-of-Flight Mass Spectrometry (TOF-MS): GC coupled with TOF-MS provides high-resolution mass data, which allows for the determination of the elemental composition of the analyte and accurate mass measurements. This can be particularly useful for distinguishing between isobaric interferences (compounds with the same nominal mass) and for the identification of unknown compounds in the sample.

Sample Preparation and Extraction Techniques for Complex Matrices in Research

The analysis of this compound in complex matrices such as soil, sediment, or biological tissues requires an efficient sample preparation and extraction step to isolate the analyte from interfering compounds.

Commonly used techniques include:

Soxhlet Extraction: A classical method for extracting organic compounds from solid samples using an organic solvent.

Pressurized Liquid Extraction (PLE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes.

Solid-Phase Extraction (SPE): A cleanup technique used to remove interfering compounds from the sample extract before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined sample preparation method that combines extraction and cleanup into a few simple steps.

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method to be used.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental sample preparation techniques widely utilized for the extraction and preconcentration of PAHs, including chrysene (B1668918) derivatives, from various matrices. nih.gov

Solid Phase Extraction (SPE) is a preferred method due to its efficiency, reduced solvent consumption, and potential for automation. perlan.com.pl The choice of sorbent is critical for the effective retention of this compound. Based on the nonpolar nature of the chrysene backbone, reverse-phase sorbents are commonly employed.

Key aspects of SPE for this compound analysis include:

Sorbent Selection: C18-bonded silica is a frequently used sorbent for PAH extraction due to its strong hydrophobic interactions with the aromatic rings. nih.gov Other sorbents like Florisil have also been used in dual-layer cartridges for complex matrices such as olive oil. nih.gov

Conditioning and Equilibration: The sorbent is typically conditioned with an organic solvent like methanol, followed by equilibration with water or a buffer to ensure optimal analyte retention. mdpi.com

Sample Loading: The sample, often in an aqueous solution, is passed through the SPE cartridge, where this compound is adsorbed onto the sorbent.

Washing: A washing step with a weak solvent mixture is performed to remove interfering compounds. mdpi.com

Elution: A strong organic solvent or a solvent mixture is used to desorb the analyte from the sorbent. For PAHs, solvents such as acetonitrile or mixtures of pentane and dichloromethane are effective. nih.govcedre.fr

| Parameter | Description | Example for PAHs (Applicable to this compound) |

|---|---|---|

| Sorbent | The solid material that retains the analyte. | C18-bonded silica, Florisil nih.gov |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol mdpi.com |

| Elution Solvent | Desorbs the analyte from the sorbent. | Acetonitrile, Pentane/Dichloromethane nih.govcedre.fr |

| Average Recovery for PAHs | The percentage of the analyte recovered after the extraction process. | >75% nih.gov |

| Limit of Detection (LOD) for Chrysenes | The lowest concentration of an analyte that can be reliably detected. | 0.3 to 0.7 µg/kg in olive oil nih.gov |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. syrris.com For the extraction of nonpolar compounds like this compound from aqueous samples, a water-immiscible organic solvent is used.

Innovations in LLE have led to the development of microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME), which offer advantages in terms of reduced solvent volume and faster extraction times. analis.com.my In a typical DLLME procedure for PAHs, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that provides a large surface area for efficient extraction. analis.com.my

| Technique | Principle | Advantages for PAH Analysis |

|---|---|---|

| Conventional LLE | Partitioning of the analyte between two immiscible liquid phases. syrris.com | Simplicity and applicability to a wide range of samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the sample. analis.com.my | Fast extraction, low solvent consumption, high enrichment factor. analis.com.my |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for separation and detection, particularly in gas chromatography (GC). youtube.com For PAHs and their metabolites, derivatization is often necessary to increase their volatility and thermal stability. nih.govyoutube.com

While this compound itself is amenable to direct GC analysis, its hydroxylated metabolites, which are important in toxicological studies, typically require derivatization. The most common derivatization technique for hydroxylated PAHs is silylation . nih.gov

Silylation involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the molecule, leading to improved chromatographic peak shape and enhanced detection sensitivity in GC-MS analysis. youtube.com

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

A two-stage derivatization approach has been developed for the simultaneous analysis of both monohydroxylated and dihydroxylated PAH metabolites. nih.gov This method involves a sequential reaction, first with MTBSTFA to derivatize the monohydroxylated metabolites, followed by the addition of BSTFA to derivatize the diol metabolites. nih.gov

| Derivatization Strategy | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA nih.gov | Hydroxyl (-OH) | Increase volatility and thermal stability for GC analysis. youtube.com |

Environmental Transformation Pathways of 9 Fluoro 5 Methylchrysene

Photochemical Degradation Mechanisms

The presence of aromatic rings in 9-Fluoro-5-methylchrysene allows it to absorb ultraviolet (UV) radiation from sunlight, initiating photochemical reactions that contribute to its degradation in the environment. These reactions are complex and can proceed through several mechanisms, primarily involving reactive oxygen species and direct photo-oxidation.

Upon absorption of light, PAHs can be excited to higher energy states. researchgate.net These excited molecules can then transfer their energy to molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. researchgate.netresearchgate.net These highly reactive species can then attack the this compound molecule, initiating its degradation. The general process for ROS formation initiated by PAH photo-excitation is a well-established phenomenon. tandfonline.com While specific studies on this compound are not available, the fundamental principles of PAH photochemistry suggest it would follow a similar pathway.

Photo-oxidation represents a significant degradation pathway for PAHs. researchgate.net This can occur through the reaction with ROS or by direct reaction of the excited PAH molecule with oxygen. Studies on related compounds, such as methylchrysenes, indicate that photo-oxidation leads to the formation of various products. For instance, the irradiation of methylchrysenes has been shown to result in their decomposition, with degradation rates varying based on the position of the methyl group. researchgate.net

Common photo-oxidation products of PAHs include endoperoxides, which can be thermally unstable and decompose to form quinones and other oxygenated derivatives. researchgate.net For example, the photo-oxidation of anthracene, a simpler PAH, proceeds through an endoperoxide intermediate to form anthraquinone. researchgate.net While the specific photo-oxidation products of this compound have not been characterized, it is plausible that similar quinone and hydroxylated derivatives are formed. The fluorine substituent at the 9-position may influence the rate and regioselectivity of these reactions.

Table 1: Photodegradation Half-Lives of Selected Methylchrysenes Exposed to UV Radiation

| Compound | Half-life (W · h/m²) | Reaction Order |

| 3-methylchrysene | 15068.4 | Pseudo zero-order |

| 1-methylchrysene | 11552.5 | Pseudo zero-order |

| 2-methylchrysene | 9144.4 | Pseudo zero-order |

| 6-methylchrysene | 1578.9 | Zero-order |

| 5-methylchrysene (B135471) | 809.8 | Zero-order |

| 4-methylchrysene | 760.0 | Zero-order |

Data adapted from a study on the photodegradation of methylchrysenes in isooctane. researchgate.net Note: Data for this compound is not available.

Biotransformation in Environmental Systems (e.g., Microbial Degradation Mechanisms)

Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. nih.govwikipedia.org A wide variety of bacteria and fungi have been shown to metabolize PAHs, using them as a source of carbon and energy. oup.comresearchgate.net The degradation of PAHs is influenced by environmental conditions and the chemical structure of the compound. nih.gov

The initial step in the bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. wikipedia.org Fungi, on the other hand, often utilize cytochrome P450 monooxygenases to produce trans-dihydrodiols via an arene oxide intermediate. nih.gov

While specific studies on the microbial degradation of this compound are not available, research on the metabolism of the parent compound, 5-methylchrysene, provides valuable insights. The metabolism of 5-methylchrysene in various biological systems, including rat liver homogenates and human cell lines, has been extensively studied. nih.govscispace.comnih.govnih.gov These studies have identified several key metabolites, indicating that the primary sites of metabolic attack are the 1,2- and 7,8-positions of the chrysene (B1668918) ring system. nih.govscispace.com

The presence of a fluorine atom in the 9-position of this compound is expected to influence its biotransformation. Studies on other fluorinated aromatic compounds have shown that the fluorine substituent can affect the rate and regioselectivity of microbial attack. researchgate.net A study on the metabolism of fluorinated derivatives of 5-hydroxymethylchrysene (B1213983), a metabolite of 5-methylchrysene, demonstrated that the position of the fluorine atom significantly impacts the metabolic profile. nih.gov

Characterization of Environmental Transformation Products

The transformation of this compound in the environment will lead to a variety of products resulting from both photochemical and biological processes. Based on the known metabolism of 5-methylchrysene, the expected primary biotransformation products of this compound would be various hydroxylated and dihydrodiol derivatives. nih.govscispace.comnih.gov

Metabolic studies of 5-methylchrysene have identified the following major metabolites:

1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) nih.govscispace.com

7,8-dihydro-7,8-dihydroxy-5-methylchrysene (B1201406) nih.govscispace.com

9,10-dihydro-9,10-dihydroxy-5-methylchrysene (B1214162) nih.govscispace.com

Phenolic derivatives such as 1-hydroxy-5-methylchrysene and 7-hydroxy-5-methylchrysene nih.govscispace.com

5-hydroxymethylchrysene nih.govscispace.com

Given that the fluorine atom in this compound is at a position that is also a site of metabolism in the parent compound (the 9,10-diol), it is likely that the presence of fluorine will alter the distribution of these metabolites. For instance, the formation of a 9,10-dihydrodiol may be blocked or reduced.

Table 2: Major Identified Metabolites of 5-Methylchrysene

| Metabolite | Parent Compound |

| 1,2-dihydro-1,2-dihydroxy-5-methylchrysene | 5-methylchrysene |

| 7,8-dihydro-7,8-dihydroxy-5-methylchrysene | 5-methylchrysene |

| 9,10-dihydro-9,10-dihydroxy-5-methylchrysene | 5-methylchrysene |

| 1-hydroxy-5-methylchrysene | 5-methylchrysene |

| 7-hydroxy-5-methylchrysene | 5-methylchrysene |

| 5-hydroxymethylchrysene | 5-methylchrysene |

This table is based on metabolites identified in in vitro studies of 5-methylchrysene. nih.govscispace.com

Future Directions in 9 Fluoro 5 Methylchrysene Research

Elucidation of Uncharacterized Metabolites and Adducts

The metabolism of the parent compound, 5-methylchrysene (B135471), has been shown to proceed through various pathways, including the formation of dihydrodiols, diol epoxides, and phenolic derivatives. nih.govscispace.com These metabolic activation steps are critical in understanding the biological activity of PAHs. For 9-Fluoro-5-methylchrysene, a primary future research directive is the comprehensive identification and characterization of its metabolites and resulting DNA adducts. It is hypothesized that the fluorine substituent at the 9-position will influence the regioselectivity and rate of metabolic transformations by enzymes such as cytochrome P450. nih.gov

Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify novel metabolites that have not yet been characterized. nih.gov Research should focus on how the fluorine atom alters the formation of bay-region dihydrodiol-epoxides, which are often implicated as ultimate carcinogens for many PAHs. nih.gov Furthermore, investigating the formation of previously unidentified DNA adducts is crucial for a complete understanding of the genotoxic potential of this compound. nih.gov Identifying these adducts will provide critical insights into the mechanisms of action and potential biological consequences of exposure.

Table 1: Known Metabolites of the Parent Compound 5-Methylchrysene nih.govscispace.com

| Metabolite Class | Specific Examples |

| Dihydrodiols | 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191), 7,8-dihydro-7,8-dihydroxy-5-methylchrysene (B1201406), 9,10-dihydro-9,10-dihydroxy-5-methylchrysene (B1214162) |

| Hydroxylated derivatives | 1-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, 5-hydroxymethylchrysene (B1213983) |

This table is interactive. You can sort and filter the data.

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthetic routes to this compound and other fluorinated PAHs can be multi-step and may suffer from modest yields. A significant area for future research lies in the development of novel, more efficient synthetic strategies. Modern catalytic methods, particularly those involving transition metals, offer promising avenues for the synthesis of fluorinated aromatic compounds. mdpi.com

Future synthetic research should focus on the application of palladium-catalyzed cross-coupling reactions, which have shown great promise for the formation of carbon-fluorine bonds in various aromatic systems. researchgate.netspringernature.comnih.govucla.edunih.gov The development of catalytic C-H fluorination methods could also provide a more direct and atom-economical route to this compound. springernature.com Additionally, exploring enzymatic and chemo-enzymatic synthesis methods could lead to more sustainable and selective production of this compound. rsc.org The overarching goal is to develop synthetic protocols that are not only higher yielding but also more environmentally benign and scalable.

Advanced Computational Modeling for Predictive Mechanistic Research

Computational chemistry offers a powerful tool for predicting the reactivity, metabolic fate, and potential toxicity of chemical compounds. Future research on this compound should increasingly incorporate advanced computational modeling to complement and guide experimental studies. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and predict the most likely sites of metabolic attack. nih.govrsc.orgbiorxiv.orgucl.ac.ukmdpi.commdpi.comresearcher.lifearxiv.org

These computational models can help in predicting the stability of various potential metabolites and the energy barriers for different reaction pathways. researchgate.net This predictive capability can prioritize experimental efforts toward the most probable metabolic products. Furthermore, molecular docking simulations can be used to model the interaction of this compound and its metabolites with biological macromolecules, such as DNA and metabolic enzymes, providing insights into its mechanism of action at a molecular level.

Table 2: Potential Applications of Computational Modeling in this compound Research

| Modeling Technique | Application |

| Quantum Chemical Calculations (e.g., DFT) | Predict reaction pathways, stability of metabolites, and sites of metabolic activation. nih.govrsc.orgbiorxiv.orgucl.ac.ukmdpi.commdpi.comresearcher.lifearxiv.org |

| Molecular Docking | Simulate interactions with biological targets like DNA and enzymes. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and toxicity based on molecular structure. |

This table is interactive. You can sort and filter the data.

Exploration of Additional Environmental Transformation Pathways and Products

The environmental fate of this compound is another critical area for future research. As a fluorinated PAH, its persistence and transformation in the environment may differ significantly from its non-fluorinated counterpart. researchgate.netresearchgate.netdigitellinc.commdpi.commdpi.com The strong carbon-fluorine bond can impart resistance to degradation. researchgate.net

Future studies should investigate the various environmental transformation pathways, including photodegradation, microbial degradation, and abiotic degradation in different environmental matrices such as soil, water, and sediment. researchgate.netnih.govresearchgate.netwikipedia.orgacs.orgnih.govatlantis-press.comnih.gov Identifying the resulting transformation products is essential for a comprehensive environmental risk assessment, as some degradation products of PAHs can be more toxic than the parent compound. Understanding the role of microorganisms in the potential biodegradation of fluorinated aromatics is particularly important for developing bioremediation strategies for contaminated sites. researchgate.netresearchgate.netmdpi.com

Q & A

Basic: What are the recommended analytical techniques for characterizing 9-fluoro-5-methylchrysene in experimental settings?

Answer:

Characterization typically involves chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment and structural confirmation due to its high sensitivity for polycyclic aromatic hydrocarbons (PAHs) . For solvent-based reference standards, ensure compatibility between the solvent (e.g., isooctane or toluene) and the analytical method to avoid interference . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying fluorination and methyl substitution patterns. Report solvent concentrations (e.g., 50 µg/mL in isooctane) explicitly to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Adhere to CLP Regulation (EC) No 1272/2008 guidelines for hazardous substances . Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal: Segregate contaminated materials and consult certified waste management services to prevent environmental release .

Toxicity data indicates mutagenic potential (e.g., mma-sat 20 µg/plate) and tumorigenic effects in animal models (TDLo: 1200 µg/kg) . Always reference Safety Data Sheets (SDS) from authoritative sources like NIST or EPA .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data (e.g., mutagenicity vs. carcinogenicity) often arise from experimental variables:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing gaps . For instance, investigate metabolic activation pathways using deuterated analogs (e.g., chrysene-d12) to track bioactivation .

Advanced: What methodological considerations are critical for synthesizing this compound derivatives?

Answer:

Synthesis optimization requires:

- Fluorination Position: The 9-fluoro group influences electronic properties; verify regioselectivity via NMR .

- Methyl Substitution: Use spirocyclic intermediates (e.g., spiro[fluorene-9,9'-phenanthren]) to stabilize reactive intermediates .

- Purification: Column chromatography with silica gel or HPLC to separate isomers.

Example Protocol:

React chrysene with methyl iodide under Friedel-Crafts conditions.

Introduce fluorine via electrophilic substitution using Selectfluor®.

Validate purity (>98%) via GC-MS and elemental analysis .

Basic: How should researchers report experimental conditions for this compound to ensure reproducibility?

Answer:

Follow ICMJE standards for chemical reporting :

- Chemical Details: CAS No. (64977-46-8), molecular formula (C₁₉H₁₃F), solvent (e.g., isooctane), and concentration (e.g., 50 µg/mL) .

- Instrumentation: Specify GC-MS parameters (column type, temperature gradient) .

- Safety Data: Include CLP classification and mutagenicity references (e.g., EPA Genetic Toxicology Program) .

Advanced: What environmental persistence studies are warranted for this compound?

Answer:

Prioritize:

- Photodegradation: Assess stability under UV light using deuterated internal standards (e.g., chrysene-d12) .

- Bioaccumulation: Measure logP values to predict lipid solubility and environmental mobility.

- Ecotoxicology: Use Daphnia magna or algal models to evaluate aquatic toxicity .

Report degradation byproducts (e.g., fluorinated quinones) and align with REACH regulations for environmental risk assessment .

Basic: What are the key differences between this compound and structurally similar PAHs in toxicity studies?

Answer:

Comparative toxicity profiles:

| Compound | Mutagenicity (Ames Test) | Carcinogenicity |

|---|---|---|

| This compound | Positive (20 µg/plate) | Tumorigenic (skin, mouse) |

| Chrysene | Weakly positive | IARC Group 2B |

| Benzo[k]fluoranthene | Negative | IARC Group 2A |

The methyl and fluoro groups enhance electrophilicity, increasing DNA adduct formation .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Answer:

Use density functional theory (DFT) to:

- Predict electrophilic sites for metabolic activation.

- Simulate interactions with DNA bases (e.g., guanine adduct formation).

- Compare with experimental NMR/X-ray crystallography data .

Tools like Gaussian or ORCA are recommended. Validate models using deuterated analogs (e.g., chrysene-d12) to track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.